

A Technical Guide to Imazamox-13C,d3 Isotopic Labeling for Advanced Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Imazamox-13C,d3*

Cat. No.: *B12425544*

[Get Quote](#)

This guide provides an in-depth overview of **Imazamox-13C,d3**, an isotopically labeled form of the herbicide Imazamox. Designed for researchers, scientists, and professionals in drug development and analytical chemistry, this document details its mechanism of action, applications in quantitative analysis, and relevant experimental protocols. The inclusion of stable isotopes is a critical technique for achieving high accuracy and precision in modern analytical methods.

Introduction to Imazamox and Isotopic Labeling

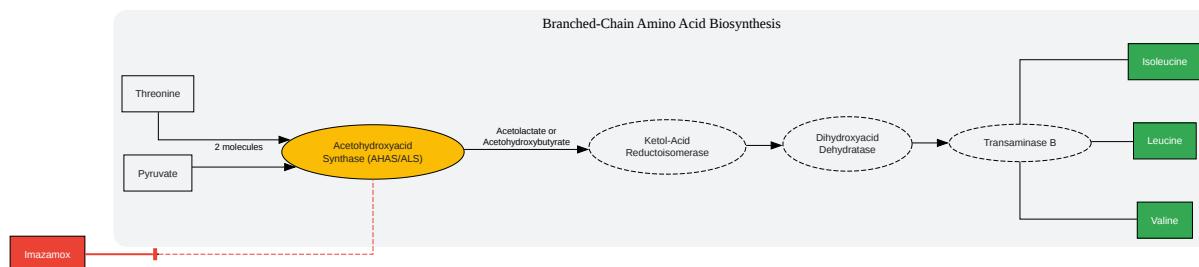
Imazamox is a systemic herbicide belonging to the imidazolinone family, widely used to control a broad spectrum of annual and perennial grasses and broadleaf weeds.^[1] Its efficacy stems from its ability to inhibit an essential enzyme pathway in plants that is absent in animals, contributing to its low animal toxicity.^{[1][2]}

Isotopic labeling is a technique where one or more atoms in a molecule are substituted with their heavier, non-radioactive (stable) isotopes. **Imazamox-13C,d3** is the stable isotope-labeled (SIL) analogue of Imazamox. This labeling does not alter the chemical properties of the molecule but increases its molecular weight. The key application of SIL compounds like **Imazamox-13C,d3** is their use as internal standards in quantitative mass spectrometry-based assays.^[1] By adding a known quantity of the labeled standard to a sample, variations in sample preparation and instrument response can be accurately normalized, significantly improving the reliability of analytical results.^[3]

Chemical Properties and Isotopic Placement

The key distinction between Imazamox and its labeled counterpart is the specific incorporation of one Carbon-13 (¹³C) atom and three Deuterium (³H or D) atoms. The molecular formula for Imazamox is C₁₅H₁₉N₃O₄, while for **Imazamox-13C,d3** it is C₁₄¹³CH₁₆D₃N₃O₄.

The labeling positions are crucial for the stability of the internal standard and to ensure it does not undergo isotopic exchange during analysis.

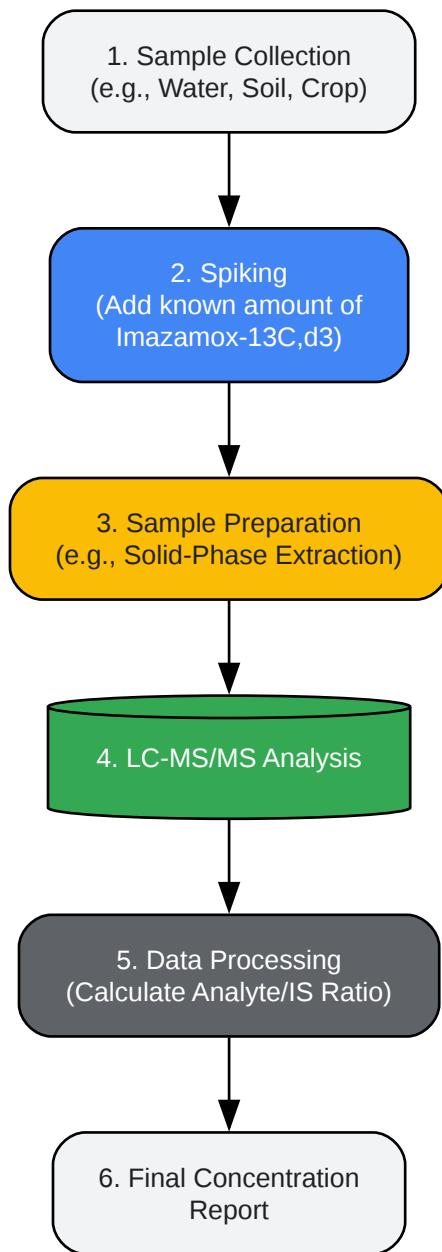

- Deuterium (d3): The three deuterium atoms replace the three hydrogen atoms on the terminal methyl group of the methoxymethyl side chain.
- Carbon-13 (¹³C): The Carbon-13 atom is typically placed at the 6-position of the pyridine ring, a stable position within the core structure.

The table below summarizes and compares the key quantitative properties of both compounds.

Property	Imazamox (Unlabeled)	Imazamox-13C,d3 (Labeled)
Molecular Formula	C ₁₅ H ₁₉ N ₃ O ₄	C ₁₄ ¹³ CH ₁₆ D ₃ N ₃ O ₄
Average Molecular Weight	305.33 g/mol	~309.34 g/mol
Monoisotopic Mass	305.137556 Da	~309.159956 Da
CAS Number	114311-32-9	Not available

Mechanism of Action: Inhibition of Branched-Chain Amino Acid Synthesis

Imazamox functions by inhibiting acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS). This enzyme is pivotal in the biosynthesis of the essential branched-chain amino acids: valine, leucine, and isoleucine. The disruption of this pathway halts protein synthesis and cell growth, ultimately leading to plant death. Because the AHAS enzyme is not present in mammals, birds, or fish, Imazamox exhibits high selectivity and low toxicity to non-target animal species.


[Click to download full resolution via product page](#)

Imazamox inhibits the AHAS enzyme, blocking amino acid synthesis.

Application in Quantitative Analysis

The primary role of **Imazamox-13C,d3** is as an internal standard for isotope dilution mass spectrometry (IDMS). This analytical technique is the gold standard for quantification, providing high levels of precision and accuracy. The workflow involves adding a precise amount of the labeled standard to a sample prior to extraction and analysis.

The analyte (unlabeled Imazamox) and the internal standard (labeled **Imazamox-13C,d3**) are chemically identical and thus co-elute during chromatography and exhibit similar ionization behavior in the mass spectrometer. However, they are distinguishable by their mass-to-charge (m/z) ratio. By measuring the ratio of the signal intensity of the analyte to the internal standard, the concentration of the analyte in the original sample can be determined with high precision, correcting for any sample loss during preparation or fluctuations in instrument performance.

[Click to download full resolution via product page](#)

Workflow for quantitative analysis using an internal standard.

Detailed Experimental Protocol: Imazamox in Water by LC-MS/MS

This section provides a representative protocol for the quantitative analysis of Imazamox in water samples using **Imazamox-13C,d3** as an internal standard. This method is adapted from established environmental analysis procedures.

5.1. Materials and Reagents

- Imazamox analytical standard
- **Imazamox-13C,d3** internal standard solution (e.g., 1 µg/mL in methanol)
- HPLC-grade methanol, acetonitrile, and water
- Formic acid (LC-MS grade)
- Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB or similar)
- Water sample (e.g., 100 mL)

5.2. Sample Preparation and Extraction

- Fortification: To a 100 mL water sample, add a precise volume of the **Imazamox-13C,d3** internal standard solution to achieve a final concentration of 50 ng/L.
- Acidification: Adjust the sample pH to ~2.0 using formic acid to ensure Imazamox is in its neutral form for efficient extraction.
- SPE Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of acidified water (pH 2.0) through it.
- Sample Loading: Load the entire 100 mL water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
- Washing: Wash the cartridge with 5 mL of water to remove interfering substances.
- Drying: Dry the cartridge thoroughly by passing air or nitrogen through it for 10-15 minutes.
- Elution: Elute the trapped analytes with 5 mL of methanol into a collection tube.
- Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitution: Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 80:20 water:methanol with 0.1% formic acid) for LC-MS/MS analysis.

5.3. LC-MS/MS Conditions

- LC Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 μ m particle size)
- Mobile Phase A: Water with 0.1% Formic Acid
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid
- Gradient: 20% B to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.
- Flow Rate: 0.3 mL/min
- Injection Volume: 10 μ L
- Ionization Source: Electrospray Ionization (ESI), Positive Mode
- Detection: Multiple Reaction Monitoring (MRM)

5.4. Mass Spectrometry Data The following table lists the theoretical m/z values for precursor and product ions used for MRM analysis. The +4 Da shift in the precursor ion for **Imazamox-13C,d3** is clearly visible. Product ions may or may not retain the isotopic labels depending on the fragmentation pathway.

Compound	Precursor Ion [M+H] ⁺ (m/z)	Product Ion 1 (m/z) (Quantifier)	Product Ion 2 (m/z) (Qualifier)
Imazamox	306.1	260.1	189.1
Imazamox-13C,d3	310.1	264.1	193.1

Note: Actual m/z values and optimal product ions should be determined empirically by infusing pure standards.

Synthesis and Structural Relationship

The industrial synthesis of Imazamox involves the condensation of pyridine carboxylic acid derivatives with imidazolinone intermediates. The synthesis of **Imazamox-13C,d3** follows a

similar pathway but utilizes specifically labeled starting materials. For instance, a ¹³C-labeled pyridine derivative and a deuterated methylating agent would be introduced at the appropriate steps to create the final labeled product. The complexity and cost of these labeled precursors are significant factors in the final price of the standard.

Structural relationship showing isotopic label placement.

Disclaimer: The DOT script above uses a text-based representation for the labeled structure due to Graphviz limitations with complex chemical diagrams. The description clarifies the precise locations of the ¹³C and d3 labels.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Imazamox | C15H19N3O4 | CID 86137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Analyzing Mass Spectrometry Imaging Data of ¹³C-Labeled Phospholipids in *Camelina sativa* and *Thlaspi arvense* (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to Imazamox-¹³C,d3 Isotopic Labeling for Advanced Research]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12425544#understanding-imazamox-13c-d3-isotopic-labeling>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com